[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate
Description
Properties
CAS No. |
5228-09-1 |
|---|---|
Molecular Formula |
C23H17NO4S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[4-(naphthalen-2-ylsulfonylamino)phenyl] benzoate |
InChI |
InChI=1S/C23H17NO4S/c25-23(18-7-2-1-3-8-18)28-21-13-11-20(12-14-21)24-29(26,27)22-15-10-17-6-4-5-9-19(17)16-22/h1-16,24H |
InChI Key |
LUPWZLAVQUPVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Naphthalen-2-yl Precursors
The synthesis begins with the sulfonation of naphthalen-2-yl derivatives to generate the reactive sulfonyl chloride intermediate.
Procedure :
-
Naphthalen-2-ol (10 mmol) is treated with chlorosulfonic acid (1.2 eq) at 0–5°C for 2 h.
-
The reaction is quenched with ice-water, and the product (naphthalen-2-ylsulfonyl chloride ) is extracted with dichloromethane (DCM) and dried over MgSO₄.
Key Insight :
Sulfonamide Coupling with 4-Aminophenol
The sulfonyl chloride intermediate reacts with 4-aminophenol to form the sulfonamide linkage.
Procedure :
-
Naphthalen-2-ylsulfonyl chloride (8 mmol) is added dropwise to a solution of 4-aminophenol (8.5 mmol) in pyridine (20 mL).
-
The mixture is stirred at room temperature for 6 h, followed by precipitation in ice-cold HCl (1 M). The product (4-(naphthalen-2-ylsulfonylamino)phenol ) is recrystallized from ethanol.
Optimization :
Esterification with Benzoyl Chloride
The phenolic hydroxyl group of the intermediate is esterified to yield the final benzoate derivative.
Procedure :
-
4-(Naphthalen-2-ylsulfonylamino)phenol (5 mmol) is dissolved in tetrahydrofuran (THF, 15 mL).
-
Benzoyl chloride (6 mmol) and NaOH (10% aqueous, 10 mL) are added, and the mixture is refluxed at 60°C for 4 h.
-
The organic layer is separated, washed with brine, and purified via column chromatography (hexane:ethyl acetate = 3:1).
Critical Parameters :
-
Schotten-Baumann conditions (aqueous NaOH) prevent hydrolysis of the ester bond.
-
Alternative catalysts like CeO₂ enable solvent-free esterification at 180°C but are less practical for lab-scale synthesis.
Characterization and Validation
The final product is validated using spectroscopic and chromatographic techniques:
Table 2: Characterization Data
| Method | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.45 (s, 1H, SO₂NH), 7.85–7.20 (m, 15H) | |
| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1330 cm⁻¹ (S=O) | |
| HPLC | Purity >98% (C18 column, MeOH:H₂O = 80:20) |
Challenges and Optimizations
-
Sulfonation Side Products : Over-sulfonation at elevated temperatures generates disulfonated byproducts, reducing yields by 15–20%.
-
Esterification Efficiency : Bulkier substituents on the phenol ring (e.g., nitro groups) necessitate harsher conditions (e.g., 100°C, 8 h).
Alternative Synthetic Routes
Recent advances propose catalytic methods for direct phenolysis of amides:
-
CeO₂-Catalyzed Esterification : Amides react with phenols at 180°C under solvent-free conditions, achieving 97% yield in 36 h.
-
Transesterification : K₂CO₃-mediated exchange of aryl esters with phenols at 120°C offers a green chemistry approach.
Industrial-Scale Considerations
Scientific Research Applications
4-(Naphthalene-2-sulfonamido)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Naphthalene-2-sulfonamido)phenyl benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(Sulfooxy)benzoate (Compound 13 in )
- Structure : Contains a sulfonate ester group (-OSO₃H) instead of a sulfonamide (-NHSO₂-).
- Properties : Sulfonate esters are typically more polar and hydrolytically labile compared to sulfonamides. This compound, isolated from bamboo shoots, highlights natural occurrence but lacks the aromatic naphthalene system present in the target compound.
- Applications : Sulfonate esters are often used as intermediates in prodrug synthesis due to their reactivity, whereas sulfonamides (as in the target compound) are more stable and prevalent in drug design .
Phenyl 3-(Dimethylamino)benzoate ()
- Structure: Features a dimethylamino (-N(CH₃)₂) substituent on the phenyl ring.
- Properties: The electron-donating dimethylamino group enhances solubility in polar solvents, contrasting with the electron-withdrawing sulfonamide group in the target compound. The molecular weight (241.28 g/mol) is lower than that of the naphthalene-containing target, which likely has a higher molecular weight (~400–450 g/mol).
- Applications: Amino-substituted benzoates are utilized in dye synthesis and coordination chemistry, whereas sulfonamide benzoates may exhibit antimicrobial or enzyme-inhibitory activity .
[4-(Chloromethylsulfonyloxy)phenyl] Benzoate ()
- Structure: Contains a chloromethylsulfonyloxy (-OSO₂CH₂Cl) group instead of a naphthalen-2-ylsulfonylamino group.
- In contrast, the target compound’s sulfonamide group may participate in hydrogen bonding, influencing binding to biological targets.
- Safety : Sulfonyloxy derivatives like this compound are associated with moderate toxicity (e.g., LD₅₀ values in rodents), whereas sulfonamides generally have better safety profiles unless specific toxicophores are present .
Piperazine-Linked Benzoate Derivatives ()
- Structure: Example includes a piperazineethanol moiety complexed with acetylsalicylate.
- Properties : Piperazine derivatives enhance water solubility and bioavailability. The target compound’s naphthalene group would reduce solubility but improve membrane permeability.
- Applications : Piperazine-benzoate hybrids are explored for CNS activity, whereas naphthalene sulfonamides are studied for anticancer and anti-inflammatory effects .
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Sulfonamide vs. Sulfonate : Sulfonamides (target compound) exhibit greater metabolic stability compared to sulfonates, making them preferable in drug development .
- Aromatic Systems : Naphthalene moieties (target compound) enhance π-π stacking interactions in biological targets, whereas single phenyl rings (e.g., ) are less effective in such interactions .
- Safety Profiles : Sulfonamide-based compounds generally show lower acute toxicity than sulfonyloxy or halogenated derivatives (e.g., ), which may release toxic byproducts upon decomposition .
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